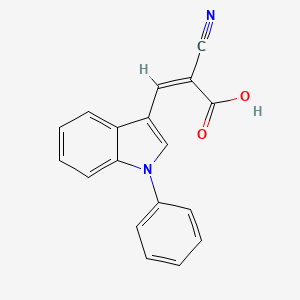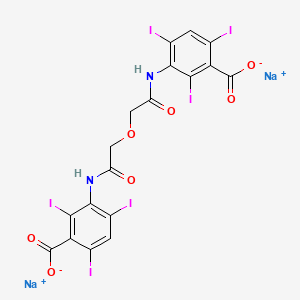
Ioglycamide disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ioglycamide disodium is a chemical compound with the molecular formula C18H8I6N2O7.2Na. It is a radiopaque contrast agent used primarily in medical imaging to enhance the visibility of internal structures in radiographic procedures. The compound is known for its high iodine content, which contributes to its effectiveness in absorbing X-rays and providing clear images of the body’s internal organs and tissues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ioglycamide disodium involves the iodination of specific aromatic compounds followed by the introduction of amide groups. The process typically includes the following steps:
Iodination: Aromatic compounds are treated with iodine and an oxidizing agent to introduce iodine atoms into the aromatic ring.
Amidation: The iodinated aromatic compounds are then reacted with amines to form amide bonds, resulting in the formation of ioglycamide.
Disodium Salt Formation: The final step involves the conversion of ioglycamide into its disodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to carry out the iodination and amidation reactions.
Purification: Purification steps such as crystallization, filtration, and washing to obtain high-purity this compound.
Quality Control: Rigorous quality control measures to ensure the final product meets the required standards for medical use.
化学反应分析
Types of Reactions
Ioglycamide disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce iodinated quinones, while reduction may yield iodinated amines.
科学研究应用
Ioglycamide disodium has several scientific research applications, including:
Medical Imaging: Used as a contrast agent in radiographic procedures to enhance the visibility of internal structures.
Pharmacokinetics Studies: Employed in studies to understand the distribution, metabolism, and excretion of iodine-containing compounds in the body.
Biological Research: Used in experiments to study the effects of iodine on biological systems and its role in various biochemical pathways.
Industrial Applications: Utilized in the development of new radiopaque materials and imaging agents.
作用机制
Ioglycamide disodium exerts its effects by absorbing X-rays due to its high iodine content. When injected into the body, the compound enhances the contrast of internal structures in radiographic images. The iodine atoms in this compound interact with X-rays, absorbing them and preventing their passage through the body. This results in a clear and detailed image of the targeted area.
相似化合物的比较
Similar Compounds
Iodipamide: Another iodine-containing contrast agent used in medical imaging.
Iodixanol: A non-ionic, water-soluble contrast agent with similar applications.
Iohexol: A widely used contrast agent with a similar mechanism of action.
Uniqueness of Ioglycamide Disodium
This compound is unique due to its specific chemical structure and high iodine content, which provide excellent radiopacity and image contrast. Its disodium salt form enhances its solubility and stability, making it suitable for various medical imaging applications.
属性
CAS 编号 |
3737-71-1 |
|---|---|
分子式 |
C18H8I6N2Na2O7 |
分子量 |
1171.7 g/mol |
IUPAC 名称 |
disodium;3-[[2-[2-(3-carboxylato-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C18H10I6N2O7.2Na/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;;/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2 |
InChI 键 |
FJXNNXNSEXRWGF-UHFFFAOYSA-L |
规范 SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


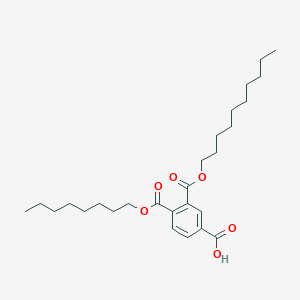
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
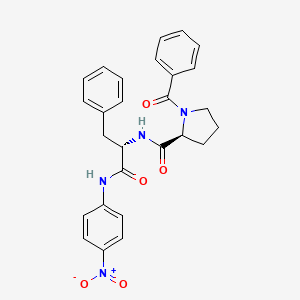
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B13729633.png)
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
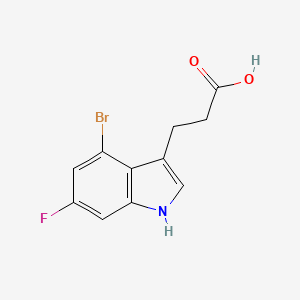
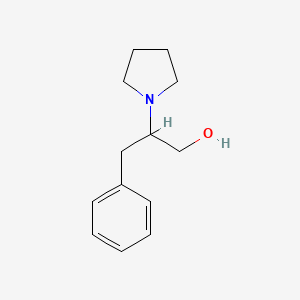
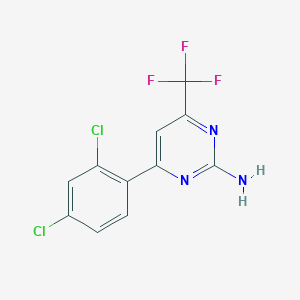
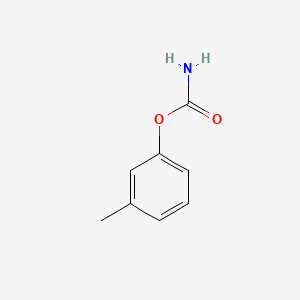
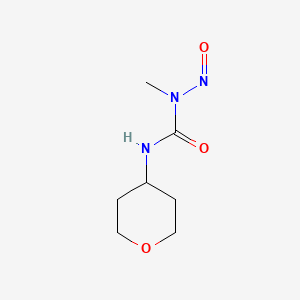
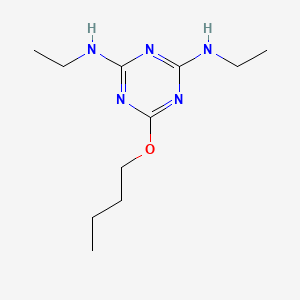
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid](/img/structure/B13729672.png)
